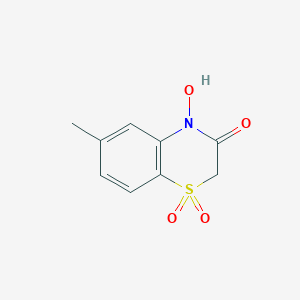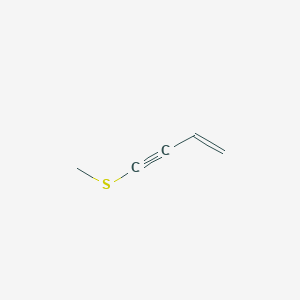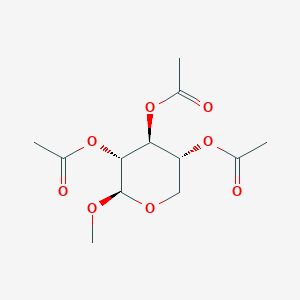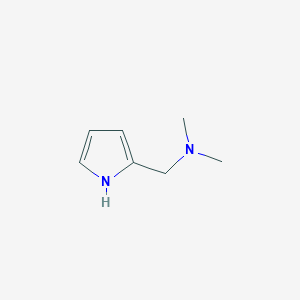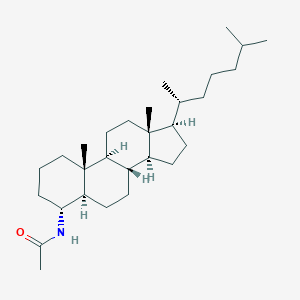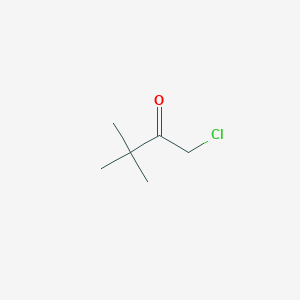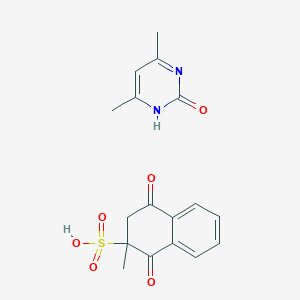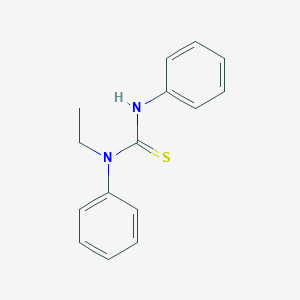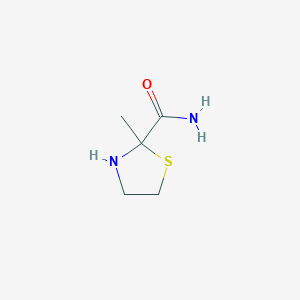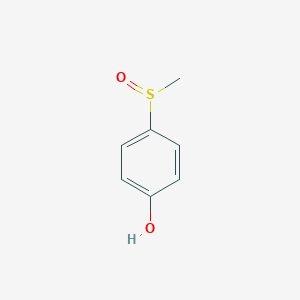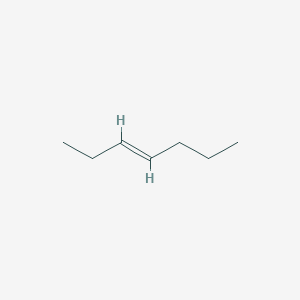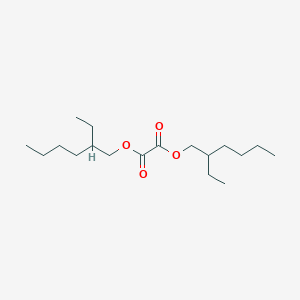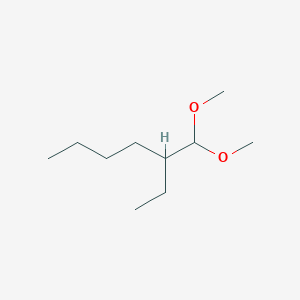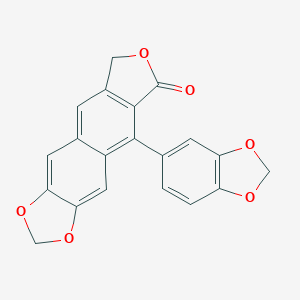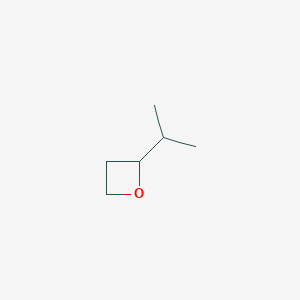
2-Isopropyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyloxetane is a cyclic organic compound with the chemical formula C5H10O. It is a colorless liquid with a pleasant odor and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 2-Isopropyloxetane is not well understood. However, it is believed that it acts as a Lewis acid and can coordinate with various nucleophiles. It can also undergo ring-opening reactions, which make it useful in various organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Isopropyloxetane. However, it is considered to be relatively non-toxic and has low volatility. It is also not known to cause any adverse effects on the environment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Isopropyloxetane in lab experiments is its reactivity and stability. It is also relatively easy to handle and store. However, one of the limitations of using 2-Isopropyloxetane is that it is not readily available commercially and needs to be synthesized in the lab.
Future Directions
There are several future directions for the use of 2-Isopropyloxetane in scientific research. One potential area of research is its use in the synthesis of new chiral ligands and catalysts for asymmetric synthesis. Another potential area of research is its use as a solvent in various organic reactions. Additionally, the use of 2-Isopropyloxetane in the preparation of new organic compounds with potential biological activity could also be explored.
Conclusion
In conclusion, 2-Isopropyloxetane is a cyclic organic compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new organic compounds with potential biological activity.
Synthesis Methods
The synthesis of 2-Isopropyloxetane can be achieved through the reaction of 2-chloro-2-methylpropane with sodium ethoxide. The reaction takes place in anhydrous ethanol at room temperature. The resulting product is then purified through distillation.
Scientific Research Applications
2-Isopropyloxetane has been widely used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, such as oxetanes and cyclic ethers. It has also been used in the preparation of chiral ligands and catalysts for asymmetric synthesis.
properties
CAS RN |
15045-60-0 |
|---|---|
Product Name |
2-Isopropyloxetane |
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-4-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
RIELPFLYWOXARA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCO1 |
Canonical SMILES |
CC(C)C1CCO1 |
synonyms |
2-Isopropyloxetane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



